Cas no 6620-95-7 (H-Ser-Ser-OH)

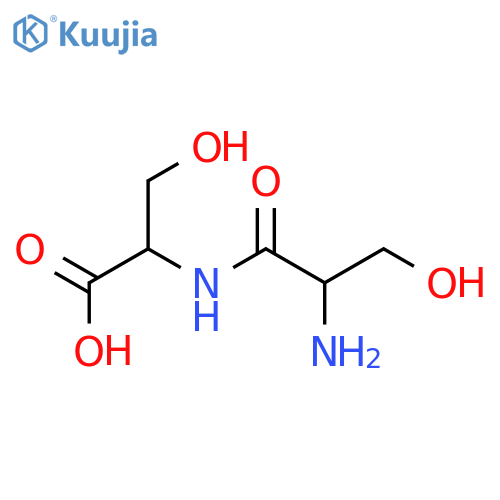

H-Ser-Ser-OH structure

商品名:H-Ser-Ser-OH

CAS番号:6620-95-7

MF:C6H12N2O5

メガワット:192.169881820679

MDL:MFCD00191021

CID:863431

H-Ser-Ser-OH 化学的及び物理的性質

名前と識別子

-

- n-serylserine

- Serylserine

- H-Ser-Ser-OH

- L-SER-SER

-

- MDL: MFCD00191021

- インチ: InChI=1S/C6H12N2O5/c7-3(1-9)5(11)8-4(2-10)6(12)13/h3-4,9-10H,1-2,7H2,(H,8,11)(H,12,13)/t3-,4-/m0/s1

- InChIKey: XZKQVQKUZMAADP-IMJSIDKUSA-N

- ほほえんだ: OC[C@@H](C(O)=O)NC([C@@H](N)CO)=O

計算された属性

- せいみつぶんしりょう: 192.07466

- どういたいしつりょう: 192.074622

- 同位体原子数: 0

- 水素結合ドナー数: 5

- 水素結合受容体数: 7

- 重原子数: 13

- 回転可能化学結合数: 6

- 複雑さ: 196

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): _4.9

- トポロジー分子極性表面積: 133

じっけんとくせい

- 密度みつど: 1.506±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 228-230 ºC

- ふってん: 633.7°C at 760 mmHg

- フラッシュポイント: 337°C

- 屈折率: 1.565

- ようかいど: 可溶性(999 g/l)(25ºC)、

- PSA: 132.88

- LogP: -2.04110

H-Ser-Ser-OH 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB476770-250 mg |

H-Ser-Ser-OH; . |

6620-95-7 | 250mg |

€337.00 | 2023-06-15 | ||

| abcr | AB476770-1 g |

H-Ser-Ser-OH; . |

6620-95-7 | 1g |

€909.60 | 2023-06-15 | ||

| abcr | AB476770-250mg |

H-Ser-Ser-OH; . |

6620-95-7 | 250mg |

€357.20 | 2025-02-16 | ||

| A2B Chem LLC | AH15033-25mg |

H-Ser-Ser-OH |

6620-95-7 | 95% | 25mg |

$94.00 | 2024-04-19 | |

| A2B Chem LLC | AH15033-100mg |

H-Ser-Ser-OH |

6620-95-7 | 95% | 100mg |

$260.00 | 2024-04-19 | |

| abcr | AB476770-1g |

H-Ser-Ser-OH; . |

6620-95-7 | 1g |

€969.80 | 2025-02-16 | ||

| 1PlusChem | 1P00FCC9-5mg |

H-SER-SER-OH |

6620-95-7 | 95% | 5mg |

$60.00 | 2024-04-22 | |

| 1PlusChem | 1P00FCC9-25mg |

H-SER-SER-OH |

6620-95-7 | 95% | 25mg |

$92.00 | 2024-04-22 | |

| 1PlusChem | 1P00FCC9-100mg |

H-SER-SER-OH |

6620-95-7 | 95% | 100mg |

$235.00 | 2024-04-22 | |

| TRC | S262035-50mg |

H-Ser-Ser-OH |

6620-95-7 | 50mg |

$ 210.00 | 2022-06-03 |

H-Ser-Ser-OH 関連文献

-

Moubani Chakraborty,Stephanie L. Haag,Matthew T. Bernards,Kristopher V. Waynant Biomater. Sci. 2021 9 5508

-

2. Amino acids and peptides. Part 19. Synthesis of β-1- and β-2-adamantyl aspartates and their evaluation for peptide synthesisYoshio Okada,Shin Iguchi J. Chem. Soc. Perkin Trans. 1 1988 2129

-

3. Optical rotatory dispersion. Part XXXVII. Tri- and tetra-peptides of alanine and serineJ. Beacham,V. T. Ivanov,P. M. Scopes,D. R. Sparrow J. Chem. Soc. C 1966 1449

-

Chaoting Wen,Xudong He,Jixian Zhang,Guoyan Liu,Xin Xu Food Funct. 2022 13 5498

-

5. Total synthesis of bovine pancreatic ribonuclease A. Part 5. Synthesis of the protected S-protein (positions 21–124) and the protected S-peptide (positions 1–20)Nobutaka Fujii,Haruaki Yajima J. Chem. Soc. Perkin Trans. 1 1981 819

6620-95-7 (H-Ser-Ser-OH) 関連製品

- 923-16-0(D-Alanyl-D-Alanine)

- 1948-31-8(L-Alanyl-L-alanine)

- 1115-78-2(H-D-Ala-Ala-OH)

- 2392-61-2(L-Alanyl-L-alanine)

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:6620-95-7)H-Ser-Ser-OH

清らかである:99%

はかる:1g

価格 ($):547.0